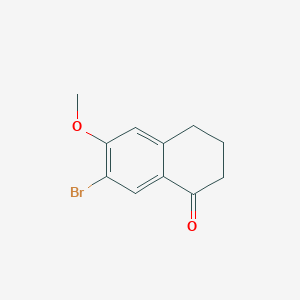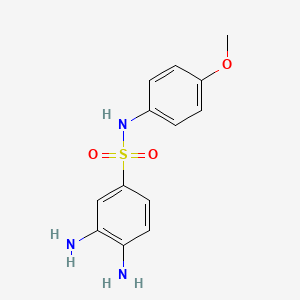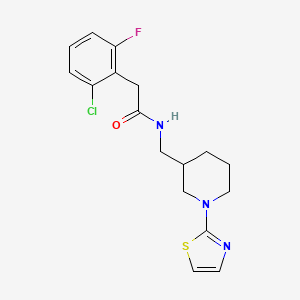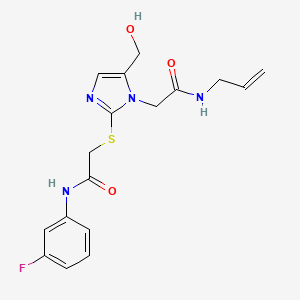
7-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one, commonly known as 7-Bromo-6-Methoxy-Dihydronaphthalene (BMDN), is a synthetic compound with a wide range of applications in scientific research and laboratory experiments. It is a member of the dihydronaphthalene family, which is a class of compounds that can be used to synthesize a variety of compounds with different functional groups. BMDN is a versatile compound that can be used to synthesize a variety of compounds with different functional groups.
Scientific Research Applications
Synthesis and Chemical Transformations
The synthesis and functionalization of dihydronaphthalene derivatives, including 7-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one, have been extensively studied. These compounds are key intermediates in the synthesis of more complex chemical structures. For example, they are used in the synthesis of chrysenes and other fused phenanthrenes via palladium(0) coupling and electrocyclic ring closure sequences. This method has been demonstrated to yield various aryl-naphthalenes in good yield, showcasing the versatility of dihydronaphthalene derivatives in synthetic organic chemistry (Gilchrist & Summersell, 1988).
Biological Activity
The derivatives of 7-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one have been explored for their biological activities. For instance, certain dihydronaphthalene compounds have shown potent antiestrogenic activity, which could be beneficial in the development of new therapeutic agents (Jones et al., 1979). Another study focused on the green synthesis and characterization of heterocyclic compounds from chalcone derivatives, including the mentioned dihydronaphthalen-1(2H)-one, highlighting their potential antibacterial activities and quantum chemistry calculations to support their effectiveness (Khan, 2017).
Advanced Synthetic Techniques
Research on dihydronaphthalene derivatives extends to advanced synthetic techniques aimed at constructing optically active compounds. For example, a study presented a novel and highly efficient asymmetric synthesis method for anthracyclinones, employing bromolactonization of optically active acetals derived from 2-acetyl-5,8-dimethoxy-3,4-dihydronaphthalene (Suzuki et al., 1986). This research demonstrates the compound's utility in creating complex, biologically active molecules.
properties
IUPAC Name |
7-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-14-11-5-7-3-2-4-10(13)8(7)6-9(11)12/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUUBEHTLWUGRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCCC2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1273666-60-6 |
Source


|
| Record name | 7-BROMO-6-METHOXY-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate](/img/structure/B2760355.png)


![Ethyl 5-(5-chloro-2-methoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2760359.png)

![(3,6-Dichloropyridin-2-yl)-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B2760361.png)

![3-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2760366.png)

![2-[[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2760369.png)


![N-cyclohexyl-3-[1-({2-[(3-methylbutyl)amino]-2-oxoethyl}thio)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2760372.png)
![1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine](/img/structure/B2760376.png)